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Compound of Interest

Compound Name: DDP-38003 trihydrochloride

Cat. No.: B1150414 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DDP-38003 trihydrochloride with other

prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors. The data presented is compiled

from publicly available experimental results to offer an objective overview for research and drug

development professionals.

Introduction to DDP-38003 Trihydrochloride
DDP-38003 is a potent, orally available, and irreversible inhibitor of Lysine-Specific

Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers.[1][2]

Structurally, it is a tranylcypromine derivative designed for enhanced potency and selectivity.[3]

[4] Preclinical studies have demonstrated its efficacy in mouse leukemia models, where it

increased survival rates and showed evidence of KDM1A inhibition.[1][5] DDP-38003 is the

(1S,2R) enantiomer and has shown greater activity in both biochemical and cellular assays

compared to its (1R,2S) analogue.[4]

Quantitative Comparison of LSD1 Inhibitors
The following table summarizes the in vitro potency and selectivity of DDP-38003
trihydrochloride against other well-characterized LSD1 inhibitors. Potency is represented by

the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Selectivity is assessed by comparing the IC50 for LSD1 to that of other flavin-dependent amine

oxidases, namely Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).
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Compoun
d

Type
LSD1
IC50 (nM)

MAO-A
IC50 (nM)

MAO-B
IC50 (nM)

Selectivit
y (LSD1
vs MAO-
A)

Selectivit
y (LSD1
vs MAO-
B)

DDP-

38003
Irreversible 84[1][2][5] >100,000 1,800 >1190-fold 21-fold

Tranylcypr

omine

(TCP)

Irreversible 20,700 2,300 950 0.11-fold 0.05-fold

ORY-1001

(Iadademst

at)

Irreversible <20 >100,000 >100,000 >5000-fold >5000-fold

GSK-

2879552
Irreversible ~20 >100,000 >100,000 >5000-fold >5000-fold

INCB0598

72

(Bomedem

stat)

Irreversible 56.8 26,800 34,270 472-fold 603-fold

CC-90011

(Pulrodems

tat)

Reversible 0.3 >10,000 >10,000
>33,333-

fold

>33,333-

fold

SP-2509

(Seclidems

tat)

Reversible 13 >100,000 >100,000 >7692-fold >7692-fold

Note: IC50 values can vary between different assay conditions and laboratories. The data

presented here is aggregated from multiple sources for comparative purposes.

Signaling Pathway and Mechanism of Action
LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme, functions as a histone

demethylase, primarily targeting mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2)

and lysine 9 of histone H3 (H3K9me1/2). By removing these methyl marks, LSD1 is a key
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regulator of gene expression, often leading to transcriptional repression of tumor suppressor

genes. DDP-38003 and other irreversible inhibitors covalently bind to the FAD cofactor in the

active site of LSD1, thereby inactivating the enzyme and preventing the demethylation of its

histone substrates. This leads to the re-expression of silenced genes, which can induce cell

differentiation and inhibit tumor growth.
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Caption: LSD1 signaling pathway and inhibition by DDP-38003.

Experimental Methodologies
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The following are detailed protocols for key experiments commonly used to evaluate the

performance of LSD1 inhibitors.

LSD1 Enzymatic Assay (Horseradish Peroxidase-
Coupled Assay)
This assay quantitatively measures the enzymatic activity of LSD1 and the potency of

inhibitors.

Principle: The demethylation of a dimethylated histone H3 peptide substrate by LSD1 produces

hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with

a probe (e.g., Amplex Red) to produce a fluorescent or colorimetric signal that is proportional to

LSD1 activity.

Protocol:

Reagents: Recombinant human LSD1/CoREST complex, dimethylated H3K4 peptide

substrate, horseradish peroxidase (HRP), Amplex Red reagent, and assay buffer (e.g., 50

mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT).

Inhibitor Preparation: Serially dilute the test compounds (e.g., DDP-38003) in DMSO and

then in assay buffer to the desired concentrations.

Assay Procedure:

Add 20 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.

Add 20 µL of the H3K4me2 peptide substrate.

Initiate the reaction by adding 10 µL of the LSD1/CoREST enzyme complex.

Incubate the plate at 37°C for 30-60 minutes.

Add 50 µL of the HRP/Amplex Red working solution to each well.

Incubate at room temperature for 15-30 minutes, protected from light.
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Data Analysis: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) or

absorbance using a microplate reader. Calculate the percent inhibition for each inhibitor

concentration relative to the vehicle control and determine the IC50 value by fitting the data

to a dose-response curve.

Cellular Proliferation Assay (e.g., using THP-1 cells)
This assay assesses the effect of LSD1 inhibitors on the growth of cancer cell lines.

Principle: Cell viability is measured using a colorimetric or fluorometric method, such as the

MTT or resazurin assay, after a period of incubation with the inhibitor.

Protocol:

Cell Culture: Culture human acute monocytic leukemia cells (THP-1) in RPMI-1640 medium

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in

a humidified 5% CO₂ incubator.

Assay Procedure:

Seed THP-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

Add serial dilutions of the LSD1 inhibitors or vehicle control to the wells.

Incubate the plate for 72-96 hours.

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate

overnight.

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the

percentage of cell viability relative to the vehicle-treated cells and determine the GI50

(concentration for 50% growth inhibition) value.

In Vivo Efficacy in a Mouse Xenograft Model
This experiment evaluates the anti-tumor activity of LSD1 inhibitors in a living organism.
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Principle: Human cancer cells are implanted into immunocompromised mice. After tumors are

established, the mice are treated with the LSD1 inhibitor, and tumor growth is monitored over

time.

Protocol:

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶

MV4-11 cells) into the flank of each mouse.

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups. Administer the LSD1 inhibitor (e.g., DDP-38003 at a specific

mg/kg dose) or vehicle control orally or via intraperitoneal injection according to a

predetermined schedule (e.g., daily for 21 days).

Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight

and general health of the mice.

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight

measurement and further analysis (e.g., western blotting for histone methylation marks).

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor

growth inhibition (TGI) percentage. Statistical analysis (e.g., t-test or ANOVA) is used to

determine the significance of the treatment effect.

Experimental Workflow
The evaluation of a novel LSD1 inhibitor typically follows a standardized workflow from initial

screening to in vivo validation.
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Caption: General experimental workflow for LSD1 inhibitor evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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